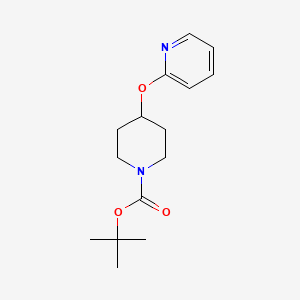

1-Boc-4-(2-吡啶氧基)哌啶

描述

Synthesis Analysis

The synthesis of piperidine derivatives can be complex and involves multiple steps. For example, the hydrogenation of pyridine to piperidine catalyzed by a cerium compound is described, which involves a sequence of hydrogenation and hydride transfer steps . Another paper discusses the synthesis of 4-aryl-2-piperidinones via asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones using a chiral rhodium catalyst . Additionally, the synthesis of a spiro[benzo[c]azepine-4,2-piperidine] derivative is achieved using 1-Boc-piperidine-2-carboxylic acid methyl ester as a starting material . These studies provide insights into the methodologies that could potentially be applied to synthesize 1-Boc-4-(2-pyridyloxy)piperidine.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their chemical properties and biological activity. The structure of a novel spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold is determined using NOESY NMR and X-ray diffraction, which shows well-defined orientation of side chains . Similarly, the crystal structure of a nitrogenous compound containing a piperazine moiety is confirmed by X-ray diffraction and compared with DFT calculations . These techniques are essential for understanding the three-dimensional conformation of piperidine derivatives, which is relevant to the compound of interest.

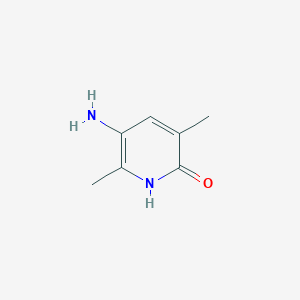

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and other complex structures . The quaternization and reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine is another example of the chemical transformations that piperidine derivatives can undergo, leading to the synthesis of N-amino-1,2,3,6-tetrahydropyridines . These reactions highlight the reactivity of the piperidine ring and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The synthesis and structural studies of dendritic melamines comprising piperidine motifs reveal the formation of spherical nano-aggregates in the solid state, demonstrating the impact of molecular structure on physical properties . The vibrational analysis of isothiazolopyridine derivatives provides insights into their chemical properties . These studies are indicative of the types of analyses that would be relevant for understanding the properties of 1-Boc-4-(2-pyridyloxy)piperidine.

科学研究应用

合成药用相关化合物

一项研究开发了一种通用的和对映选择性的合成方法,用于合成在药物中具有重要意义的2-取代2-苯基吡咯烷和哌啶。该方法涉及对对映富集的N-Boc-2-苯基吡咯烷或哌啶进行锂化-取代,确定锂化的最佳条件。这些化合物包含一个四元立体中心,对其生物活性至关重要 (Sheikh et al., 2012)。

树枝状聚合物合成

在另一项研究中,1-Boc-4-(2-吡啶氧基)哌啶被用作起始物质,合成新颖的树枝状G-2三聚体。这些树枝状聚合物以哌啶-4-基团作为中心构建单元,以4-(正辛氧基)苯胺作为外围单元,由于其独特的自组装性能,具有在材料科学和纳米技术中的潜在应用 (Sacalis et al., 2019)。

对映选择性合成

该化合物还被用于在共轭加成中,将锂化的N-Boc烯丙基和苄基胺加到硝基烯烃中,实现取代哌啶、吡咯烷和嘧啶酮的对映选择性合成,这些化合物对于新药物的开发具有重要价值 (Johnson et al., 2002)。

杂环构建

文献中描述的一种方法使用N-Boc苯胺依次转化为包括哌啶-4-基团在内的杂环。这种方法展示了1-Boc-4-(2-吡啶氧基)哌啶在构建新颖杂环和色胺中的灵活性,这对于探索新的药物候选物至关重要 (Nicolaou et al., 2009)。

肽修饰

在质谱中,基于哌嗪的衍生物,包括与1-Boc-4-(2-吡啶氧基)哌啶相关的衍生物,已被用于对肽上的羧基进行衍生化。这种修饰提高了基质辅助激光解吸/电离质谱中的电离效率,提高了肽分析的灵敏度 (Qiao et al., 2011)。

属性

IUPAC Name |

tert-butyl 4-pyridin-2-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGIBBFCSCAULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619847 | |

| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313490-35-6 | |

| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)

![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)

![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)